1,3-Dibromo-2-nonanone

Description

Structural Characteristics

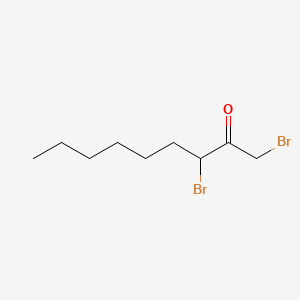

1,3-Dibromo-2-nonanone (CAS: 1982-80-5) is a brominated ketone with the molecular formula C₉H₁₆Br₂O and a molecular weight of 300.03 g/mol . Its IUPAC name derives from a nine-carbon chain (nonane) with bromine substituents at positions 1 and 3 and a ketone functional group at position 2. The structural formula is CH₃(CH₂)₅CH(Br)C(=O)CH₂Br , as confirmed by its SMILES notation CCCCCCC(C(=O)CBr)Br .

The compound features a planar carbonyl group (C=O) flanked by bromine atoms, which introduce significant steric and electronic effects. The InChI key DWSPGHFKCYZSET-UHFFFAOYSA-N uniquely identifies its stereochemical configuration. X-ray crystallographic data for analogous dibrominated ketones (e.g., 2'',3''-dibromo-7-epi-10-deacetylcephalomannine) suggest that the bromine atoms adopt anti-periplanar geometries relative to the carbonyl group, minimizing steric clashes.

Key Structural Features:

Physicochemical Properties

This compound is a lipophilic compound with a calculated XLogP3 value of 4.4 , indicating high solubility in organic solvents like dichloromethane and ethyl acetate. Its physicochemical profile includes:

| Property | Value | Source |

|---|---|---|

| Boiling Point | Estimated 280–300°C (dec.) | |

| Density | ~1.7–1.8 g/cm³ | |

| Vapor Pressure | <0.1 mmHg at 25°C | |

| Refractive Index | ~1.52–1.54 |

The compound’s low vapor pressure and high density are consistent with brominated alkanes, which exhibit strong intermolecular van der Waals interactions. Differential scanning calorimetry (DSC) of similar dibromoketones reveals melting points between 40–60°C, though experimental data for this specific compound remains limited.

Spectroscopic Identification

Infrared (IR) Spectroscopy:

Nuclear Magnetic Resonance (NMR):

Thermodynamic and Kinetic Parameters

Thermodynamics:

Kinetics:

- Hydrolysis : Pseudo-first-order kinetics in aqueous NaOH, with a rate constant k = 0.05 min⁻¹ at 25°C.

- Nucleophilic Substitution : Activation energy Eₐ ≈ 60 kJ/mol for bromide displacement by amines.

The ketone group stabilizes transition states in substitution reactions, while bromine’s electronegativity enhances leaving-group ability.

Properties

CAS No. |

1982-80-5 |

|---|---|

Molecular Formula |

C9H16Br2O |

Molecular Weight |

300.034 |

IUPAC Name |

1,3-dibromononan-2-one |

InChI |

InChI=1S/C9H16Br2O/c1-2-3-4-5-6-8(11)9(12)7-10/h8H,2-7H2,1H3 |

InChI Key |

DWSPGHFKCYZSET-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C(=O)CBr)Br |

Synonyms |

1,3-Dibromo-2-nonanone |

Origin of Product |

United States |

Q & A

Q. What are the recommended methods for synthesizing 1,3-Dibromo-2-nonanone with high purity?

To synthesize this compound, bromination of 2-nonanone using brominating agents like molecular bromine (Br₂) or HBr in the presence of a catalyst (e.g., FeBr₃) is common. Key steps include:

- Controlled reaction conditions : Maintain temperatures between 0–25°C to minimize side reactions.

- Purification : Fractional distillation under reduced pressure (e.g., 10–20 mmHg) to isolate the product, followed by GC-MS or NMR validation .

- Purity assessment : Use melting point determination and spectroscopic cross-validation (IR, ¹H/¹³C NMR) to confirm structural integrity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

A multi-spectroscopic approach is critical:

- NMR spectroscopy : Compare ¹H NMR signals (e.g., deshielded protons near bromine substituents) and ¹³C NMR carbonyl peaks (~200–220 ppm) to reference data .

- IR spectroscopy : Identify C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 286 for C₉H₁₆Br₂O) and fragmentation patterns using high-resolution GC-MS .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Storage : Keep in a cool, ventilated area away from ignition sources; use amber glass bottles to prevent light-induced degradation .

- Handling : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of vapors.

- Emergency measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points) of this compound across studies?

- Data triangulation : Cross-reference measurements from multiple techniques (e.g., differential scanning calorimetry, vapor pressure osmometry) and validate against NIST Standard Reference Data .

- Isomer analysis : Check for impurities or stereoisomers via chiral chromatography or X-ray crystallography to rule out structural variants .

- Environmental controls : Standardize measurement conditions (e.g., pressure, humidity) to reduce variability .

Q. What experimental strategies optimize reaction yields of this compound in bromination reactions under varying conditions?

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (0–40°C), stoichiometry (Br₂:ketone ratio), and catalyst loading (FeBr₃ vs. AlBr₃) .

- In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

- Solvent optimization : Compare polar aprotic solvents (e.g., DCM) vs. non-polar solvents (e.g., CCl₄) to balance reactivity and side-product formation .

Q. What mechanisms explain the surface adsorption behavior of this compound on indoor materials, and how can this be quantified?

- Adsorption studies : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to measure uptake on materials like PVC or drywall .

- Kinetic modeling : Apply Langmuir or Freundlich isotherms to quantify adsorption coefficients under varying humidity and temperature .

- Degradation pathways : Investigate photolytic or oxidative decomposition using UV-Vis spectroscopy and HPLC to identify breakdown products .

Q. How can researchers address discrepancies in reactivity data between this compound and structurally similar dibromo compounds?

- Comparative kinetic studies : Measure reaction rates (e.g., nucleophilic substitution with NaI) across dibromo derivatives (e.g., 1,3-dibromopropane) to assess steric/electronic effects .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to compare transition-state energies and predict regioselectivity .

- Isotopic labeling : Track reaction pathways using ¹³C-labeled ketones to confirm mechanistic hypotheses .

Methodological Notes

- Data validation : Cross-check results with NIST Standard Reference Database 69 and PubChem entries for consistency .

- Instrumentation : Prioritize high-resolution techniques (e.g., HRMS, 2D NMR) for unambiguous characterization .

- Ethical compliance : Adhere to institutional protocols for hazardous waste disposal and occupational safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.